molecular formula C13H19F3N2O B3143029 N-{2-[2-Amino-4-(trifluoromethyl)phenoxy]ethyl}-N,N-diethylamine CAS No. 51736-39-1

N-{2-[2-Amino-4-(trifluoromethyl)phenoxy]ethyl}-N,N-diethylamine

Cat. No.: B3143029
CAS No.: 51736-39-1
M. Wt: 276.3 g/mol
InChI Key: DKIIYOCZGXETPR-UHFFFAOYSA-N
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Description

N-{2-[2-Amino-4-(trifluoromethyl)phenoxy]ethyl}-N,N-diethylamine is a chemical compound used for proteomics research . It has a molecular formula of C13H19F3N2O and a molecular weight of 276.3 .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the search results. Basic properties such as its molecular weight and formula are known (276.3 and C13H19F3N2O, respectively) , but more specific properties like melting point, boiling point, solubility, etc., are not provided.

Scientific Research Applications

Metabolic Fate and Biochemical Impact

A detailed study on Amitriptyline, a compound with structural functionalities related to the specified compound, outlines its oxidative metabolism leading to various metabolites. This research provides insights into the enzymatic pathways involved in the metabolism of complex organic molecules, which could be relevant for understanding the metabolic fate of N-{2-[2-Amino-4-(trifluoromethyl)phenoxy]ethyl}-N,N-diethylamine in biological systems (Breyer‐Pfaff, 2004).

Environmental Impact and Fate

The occurrence, fate, and behavior of parabens in aquatic environments have been extensively reviewed, highlighting the persistence and bioactivity of synthetic compounds in water systems. This research could be foundational for studying the environmental behavior and degradation pathways of this compound, given its potential use in industrial applications (Haman, Dauchy, Rosin, & Munoz, 2015).

Pharmacological Effects and Therapeutic Potential

Research on Chlorogenic Acid (CGA) has shown that phenolic compounds have a wide range of biological and pharmacological effects, including antioxidant, anti-inflammatory, and neuroprotective activities. This suggests that structurally similar compounds, including this compound, could have potential therapeutic applications worth exploring (Naveed et al., 2018).

Analytical and Bioanalytical Applications

The development and application of analytical methodologies for the detection and characterization of nitrogen-containing compounds, such as N,N-dialkylated tryptamines, emphasize the importance of analytical chemistry in understanding the properties and activities of complex molecules. This area of research could be relevant for developing methods to analyze this compound and its metabolites in various matrices (Brandt & Martins, 2010).

Nutritional and Agricultural Applications

The regulation of methionine content in plants has significant nutritional implications, as methionine is an essential amino acid. Research in this field could provide insights into how the biochemical pathways of methionine and related compounds are modulated, which might be applicable to understanding the biological roles of this compound in plant systems (Amir, 2010).

Mechanism of Action

The mechanism of action of N-{2-[2-Amino-4-(trifluoromethyl)phenoxy]ethyl}-N,N-diethylamine is not specified in the search results. As it is used in proteomics research , it may interact with proteins in specific ways, but further details would require specific study.

Future Directions

The future directions for research or applications involving N-{2-[2-Amino-4-(trifluoromethyl)phenoxy]ethyl}-N,N-diethylamine are not specified in the search results. Given its use in proteomics research , it may have potential in various areas of biological research and drug discovery.

Properties

IUPAC Name

2-[2-(diethylamino)ethoxy]-5-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19F3N2O/c1-3-18(4-2)7-8-19-12-6-5-10(9-11(12)17)13(14,15)16/h5-6,9H,3-4,7-8,17H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKIIYOCZGXETPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1=C(C=C(C=C1)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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